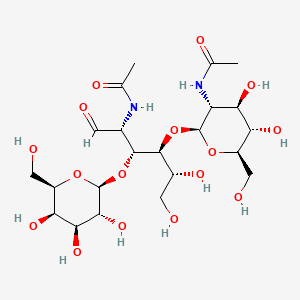

Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine

Descripción general

Descripción

Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine is a complex carbohydrate structure that plays a crucial role in various biological processes. It is a type of glycan, specifically an O-glycan, which is involved in the glycosylation of proteins. This compound is essential for the formation of branched mucin-type core 2 O-glycans, which are important for cell signaling, immune response, and protein stability .

Mecanismo De Acción

Target of Action

The primary target of Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine, also known as N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, is the enzyme β-1,3-galactosyl-O-glycosyl-glycoprotein β-1,6-N-acetylglucosaminyltransferase . This enzyme is involved in the synthesis of complex carbohydrates and has been found to be overexpressed in highly metastatic melanomas .

Mode of Action

The compound interacts with its target enzyme by acting as a substrate. It is involved in the catalysis of the reaction: UDP-N-acetyl-D-glucosamine + beta-D-galactosyl- (1->3)-N-acetyl-D-galactosaminyl-R = UDP + beta-D-galactosyl- (1->3)- [N-acetyl-beta-D-glucosaminyl- (1->6)]-N-acetyl-D-galactosaminyl-R . This reaction is part of the process of glycosylation, a critical function in the synthesis and modification of proteins and lipids.

Biochemical Pathways

The compound plays a role in the glycosylation pathways, particularly in the formation of complex carbohydrates. Glycosylation is a vital biochemical process that involves the addition of a carbohydrate or a carbohydrate group to a protein or lipid molecule. It plays a crucial role in various biological functions, including cell-cell adhesion, immune response, and protein stability .

Result of Action

The action of this compound results in the formation of complex carbohydrates. These carbohydrates play various roles in biological systems, including structural functions, cell-cell recognition, and as components of glycoproteins and glycolipids . In the context of cancer, the overexpression of the target enzyme and the subsequent increase in complex carbohydrate formation have been associated with increased cancer motility .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence and concentration of the target enzyme can affect the compound’s efficacy. Additionally, factors such as pH and temperature can impact enzyme activity and thus the compound’s action. The presence of other molecules can also influence the compound’s action, as they may compete for the same enzyme or alter the enzyme’s conformation .

Análisis Bioquímico

Biochemical Properties

Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is beta-1,6-N-acetylglucosaminyltransferase, which is responsible for adding N-acetylglucosamine residues to the growing glycan chain . This interaction is crucial for the formation of complex glycans that are involved in cell signaling and recognition processes. Additionally, this compound can interact with lectins, which are proteins that bind specifically to carbohydrate moieties. These interactions are essential for mediating cell-cell adhesion and communication.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the synthesis and degradation of glycans . These interactions can affect the metabolic flux and levels of metabolites within the cell. For example, the addition of this glycan to proteins can influence their stability and function, thereby affecting overall cellular metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine typically involves enzymatic processes. One common method is the use of glycosyltransferases, which catalyze the transfer of sugar moieties to form the desired glycan structure. For example, the enzyme beta-1,6-N-acetylglucosaminyltransferase can transfer an N-acetylglucosamine moiety in beta1-6 linkage from UDP-GlcNAc onto mucin-type core 1 O-glycan .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to express the necessary glycosyltransferases. These microorganisms are then cultured in bioreactors under controlled conditions to produce the desired glycan in large quantities .

Análisis De Reacciones Químicas

Types of Reactions

Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the sugar moieties, potentially altering the biological activity of the glycan.

Reduction: This reaction can be used to stabilize the glycan structure.

Substitution: This reaction involves replacing one sugar moiety with another, which can be useful for studying the structure-function relationship of the glycan.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various glycosyltransferases for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of aldehyde groups, while reduction can result in the formation of alcohol groups. Substitution reactions can produce a variety of glycan structures with different sugar moieties .

Aplicaciones Científicas De Investigación

Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine has numerous applications in scientific research:

Chemistry: It is used to study glycosylation processes and the synthesis of complex carbohydrates.

Biology: It plays a role in cell signaling, immune response, and protein stability. It is also used to study the interactions between glycans and proteins.

Medicine: It is involved in the development of glycan-based therapeutics and diagnostics. For example, it can be used to design drugs that target specific glycan structures on cancer cells.

Industry: It is used in the production of glycoproteins and other glycan-based products for various applications

Comparación Con Compuestos Similares

Similar Compounds

Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-4)-N-acetylgalactosamine: This compound has a similar structure but with a different linkage, which can affect its biological activity.

Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-2)-N-acetylgalactosamine: Another similar compound with a different linkage, used to study the effects of glycan structure on function.

Uniqueness

What makes Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine unique is its specific linkage pattern, which is crucial for the formation of branched mucin-type core 2 O-glycans. This unique structure allows it to play a specific role in glycosylation processes that other similar compounds cannot .

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14+,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGUPKXCDOJNJC-INXDIBGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223717 | |

| Record name | Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73499-58-8 | |

| Record name | Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073499588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromophenyl)-N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1228980.png)

![2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1228981.png)

![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1228986.png)